![molecular formula C14H17N3O2 B6113836 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide](/img/structure/B6113836.png)
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide
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Overview
Description
“N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” can be analyzed using various spectroscopic techniques such as FT-IR, LCMS, and NMR . For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the molecular structure .Chemical Reactions Analysis
The chemical reactions involving “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” can be analyzed based on the reactivity of the 1,2,4-oxadiazole ring. The oxadiazole ring can undergo various reactions such as annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .Scientific Research Applications
- AKOS001548594 has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis in cancer cells .
- Studies have investigated AKOS001548594’s potential as a neuroprotective agent. It may enhance cognitive function and protect against neurodegenerative diseases. Researchers have explored its effects on neuronal survival, synaptic plasticity, and memory formation .
- AKOS001548594 exhibits anti-inflammatory properties by modulating cytokines and inflammatory pathways. It has been studied in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Researchers have examined AKOS001548594’s antimicrobial activity against bacteria, fungi, and viruses. It may serve as a potential therapeutic agent against drug-resistant pathogens .
- Preliminary studies suggest that AKOS001548594 may regulate lipid metabolism and improve insulin sensitivity. Investigations have focused on its role in obesity, diabetes, and metabolic syndrome .
- AKOS001548594 serves as a valuable scaffold for designing novel compounds. Medicinal chemists have explored its structure-activity relationships to create derivatives with enhanced pharmacological properties .
Anticancer Properties
Neuroprotection and Cognitive Enhancement
Anti-Inflammatory Activity
Antimicrobial Effects
Metabolic Disorders and Obesity
Chemical Biology and Drug Design
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, a key structural component of this compound, have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound might interact with its targets in a similar manner to amides, but with enhanced stability.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that the compound might affect the biochemical pathways related to these organisms.
Pharmacokinetics
The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This suggests that the compound might have similar antibacterial effects.
Safety and Hazards
Future Directions
The future directions for the research on “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” could involve the development of novel 1,2,4-oxadiazole derivatives with excellent antibacterial activity . These results indicated that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-8-13(18)16-12-7-5-6-11(9-12)14-15-10(2)17-19-14/h5-7,9H,3-4,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQSRBAKDPZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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